molecular formula C16H22O4 B2575980 methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate CAS No. 2411635-68-0

methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate

Cat. No.: B2575980
CAS No.: 2411635-68-0
M. Wt: 278.348
InChI Key: JHYBPLVTQKSINX-UHFFFAOYSA-N
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Description

Methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate is a synthetic ester featuring a tetrahydro-2H-pyran (THP) protecting group and a phenylbutanoate backbone. The THP group is commonly employed in organic synthesis to protect hydroxyl functionalities, enhancing stability during reactions. The compound’s structure includes a methyl ester at the terminal position of a four-carbon chain, which influences its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name

methyl 4-[4-(oxan-2-yloxy)phenyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-18-15(17)6-4-5-13-8-10-14(11-9-13)20-16-7-2-3-12-19-16/h8-11,16H,2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYBPLVTQKSINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-((Tetrahydro-2H-Pyran-2-yl)Oxy)Phenyl)Butan-1-ol

  • Molecular Formula : C₁₅H₂₂O₃
  • Molar Mass : 250.33 g/mol
  • Key Differences :
    • Functional Group : The alcohol (-OH) terminus in this compound contrasts with the methyl ester (-COOCH₃) in the target molecule.
    • Reactivity : The alcohol is more polar and prone to oxidation or derivatization (e.g., esterification). In contrast, the methyl ester in the target compound is hydrolytically more stable under basic conditions.
    • Applications : Alcohols like this are often intermediates for synthesizing esters, suggesting the target compound could be derived from such precursors .

Methyl 2-Diazo-3-Oxo-4-((2R,6R)-4-Oxo-6-(1,2,2-Triphenylvinyl)Tetrahydro-2H-Pyran-2-yl)Butanoate

  • Key Features :
    • Functional Groups : Contains a diazo (-N₂) and oxo (=O) group, absent in the target compound.
    • Synthesis : Prepared via Rh(II)-catalyzed C-H insertion, achieving 98% yield. Purification involved column chromatography and characterization by NMR, IR, and HRMS .
    • Reactivity : The diazo group confers high reactivity, enabling cyclopropanation or cycloaddition reactions. The target ester lacks this reactivity, making it more suited for stable intermediates or protecting-group strategies.

General Comparison Table

Property/Feature Methyl 4-(4-(THP-Oxy)Phenyl)Butanoate (Target) 4-(4-(THP-Oxy)Phenyl)Butan-1-ol Methyl 2-Diazo-3-Oxo Analogue
Molecular Formula C₁₆H₂₂O₄ (inferred) C₁₅H₂₂O₃ C₃₄H₃₄N₂O₆S (example)
Molar Mass (g/mol) ~278.34 (calculated) 250.33 Not explicitly reported
Key Functional Groups Ester, THP-ether Alcohol, THP-ether Diazo, oxo, ester, THP-ether
Reactivity Hydrolyzable ester; THP cleavage under acid Oxidizable alcohol; THP protection Diazonium-driven cycloadditions
Synthetic Yield Not reported Not reported 98%
Characterization Methods Not available Not reported NMR, IR, HRMS

Research Findings and Implications

  • Role of the THP Group : In all three compounds, the THP group serves as a protective moiety, stabilizing reactive sites (e.g., hydroxyl or ester groups) during synthesis. Acidic conditions would cleave the THP ether in both the target compound and its alcohol analog .
  • Ester vs. This property is critical in pharmaceutical intermediates.
  • Diazo Derivatives : While the diazo compound in is synthetically versatile, its instability contrasts with the target ester’s likely robustness, highlighting functional group trade-offs in design .

Biological Activity

Methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate, also known by its CAS number 78791-17-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₈O₃
Molecular Weight226.28 g/mol
CAS Number78791-17-0
LogP1.3005
Polar Surface Area38.69 Ų

The compound features a tetrahydropyran moiety linked to a phenyl group, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives of tetrahydro-2H-pyran have been shown to inhibit the ALK5 receptor, which is implicated in the progression of various cancers. One compound in this class demonstrated an IC₅₀ value of 25 nM against ALK5 autophosphorylation and inhibited cell activity at 74.6 nM in NIH3T3 cells, suggesting that modifications to the tetrahydropyran structure could enhance antitumor efficacy .

Inhibition of Fibrosis

The inhibition of TGF-β signaling pathways by related compounds suggests potential applications in treating fibrotic diseases. The selective inhibition of ALK5 can mitigate the fibrotic response, which is critical in conditions such as liver fibrosis and pulmonary fibrosis .

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving CT26 xenograft models, administration of a related compound at a dosage of 30 mg/kg resulted in significant tumor growth inhibition without observable toxicity . This finding underscores the therapeutic potential of targeting TGF-β pathways with tetrahydropyran derivatives.

Case Study 2: Pharmacokinetic Profiles

Pharmacokinetic studies have shown that compounds similar to this compound possess favorable absorption and distribution characteristics, which are crucial for their effectiveness as therapeutic agents .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. By inhibiting the ALK5 receptor, these compounds can disrupt the TGF-β signaling cascade, leading to reduced tumor growth and fibrosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate, and how do protecting group strategies influence yield?

  • Methodological Answer : The THP (tetrahydropyranyl) group is commonly introduced via acid-catalyzed etherification of phenolic hydroxyl groups using dihydropyran (DHP) in anhydrous conditions . Esterification of the butanoic acid precursor can be achieved via Mitsunobu conditions (e.g., DIAD/TPP) or Steglich esterification (DCC/DMAP). Key considerations include moisture sensitivity during THP protection and the use of aprotic solvents (e.g., dichloromethane) to prevent premature deprotection. Yields typically range from 65–85%, depending on purification methods (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. How can researchers confirm the structural integrity of the THP ether moiety in this compound?

  • Methodological Answer : 1H NMR^1 \text{H NMR} is critical for verifying the THP group: look for characteristic split signals between δ 3.3–4.5 ppm (pyranyl protons) and δ 1.4–1.9 ppm (methylene protons). 13C NMR^{13} \text{C NMR} should show a resonance near δ 98–100 ppm for the anomeric carbon. Mass spectrometry (ESI or EI) can confirm the molecular ion peak (e.g., [M+Na]+^+ at m/z ~318) .

Q. What are the recommended storage conditions to prevent hydrolysis of the THP ether?

  • Methodological Answer : Store the compound under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM). Avoid exposure to protic solvents, acids, or elevated temperatures, as these accelerate THP deprotection. Stability studies suggest <5% degradation over 6 months under optimal conditions .

Advanced Research Questions

Q. How can contradictory data on reaction yields during THP protection be systematically addressed?

  • Methodological Answer : Discrepancies often arise from trace moisture or acidic impurities. Implement rigorous drying protocols (e.g., molecular sieves in DHP, flame-dried glassware) and monitor reaction progress via TLC (Rf_f ~0.5 in 3:7 EtOAc/hexane). If yields remain inconsistent, consider alternative catalysts (e.g., pyridinium p-toluenesulfonate, PPTS) or microwave-assisted synthesis to enhance reproducibility .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ester hydrolysis or THP deprotection. Molecular docking studies may also predict interactions with enzymatic targets (e.g., esterases), guiding derivatization strategies .

Q. How does solvent polarity impact the compound’s stability during catalytic hydrogenation of adjacent functional groups?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize the THP ether under hydrogenation conditions (H2_2/Pd-C), while protic solvents (e.g., MeOH) increase hydrolysis risk. Monitor via in situ IR spectroscopy for C-O-C stretching (~1120 cm1^{-1}) to detect THP degradation .

Q. What advanced techniques can resolve ambiguities in the stereochemical configuration of the tetrahydropyran ring?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive stereochemical assignment. For dynamic analysis, 1H-1H^1 \text{H-}^1 \text{H} NOESY NMR can identify spatial proximities between pyranyl and aromatic protons. Synchrotron-based circular dichroism (CD) is also effective for chiral centers .

Methodological Best Practices

  • Synthesis Optimization : Use AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio) to propose alternative routes and compare activation energies for key steps .
  • Analytical Cross-Validation : Combine LC-MS (for purity) with 1H^1 \text{H}-13C^{13} \text{C} HSQC NMR to resolve overlapping signals in complex mixtures .
  • Environmental Impact : Assess biodegradation pathways using OECD 301F assays to evaluate hydrolysis products and ecotoxicological profiles .

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